![molecular formula C14H17NO2 B7500744 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine](/img/structure/B7500744.png)
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine
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Overview
Description
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, also known as DIM-C-pPhOH, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer treatments.
Mechanism of Action
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has a unique mechanism of action that sets it apart from other cancer treatments. It has been found to inhibit the activity of a protein called Nrf2, which is involved in the regulation of cellular antioxidant responses. By inhibiting Nrf2 activity, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been found to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine in lab experiments is its effectiveness against drug-resistant cancer cells. This makes it a potential candidate for the treatment of difficult-to-treat cancers. However, one limitation of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine. One direction is to further investigate its effectiveness against different types of cancer, including those that are currently difficult to treat. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research could be done to improve the solubility of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, making it easier to administer in vivo.
Synthesis Methods
The synthesis of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with morpholine in the presence of a suitable activating agent. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Scientific Research Applications
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal models of cancer. This compound has also been found to be effective against drug-resistant cancer cells, making it a potential candidate for the treatment of difficult-to-treat cancers.
properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-6-8-17-9-7-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUWJJTXULCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine |
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